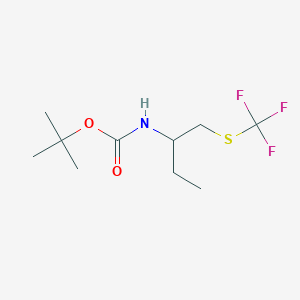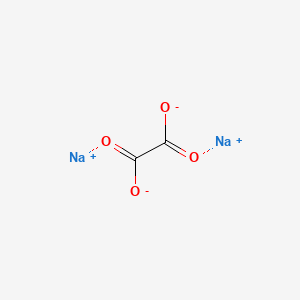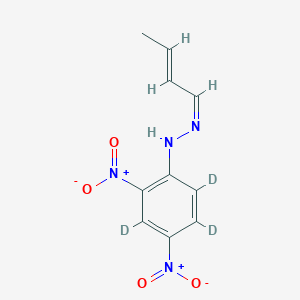
2-Butenal 2-(2,4-Dinitrophenyl)hydrazone-d3; 2-Butenal (2,4-Dinitrophenyl)hydrazone-d3; Crotonaldehyde (2,4-Dinitrophenyl)hydrazone-d3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Butenal 2-(2,4-Dinitrophenyl)hydrazone-d3, also known as 2-Butenal (2,4-Dinitrophenyl)hydrazone-d3 or Crotonaldehyde (2,4-Dinitrophenyl)hydrazone-d3, is a chemical compound with the molecular formula C10H7D3N4O4. It is a derivative of crotonaldehyde and is often used in various chemical and industrial applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butenal 2-(2,4-Dinitrophenyl)hydrazone-d3 typically involves the reaction of crotonaldehyde with 2,4-dinitrophenylhydrazine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:
[ \text{Crotonaldehyde} + \text{2,4-Dinitrophenylhydrazine} \rightarrow \text{2-Butenal 2-(2,4-Dinitrophenyl)hydrazone-d3} ]
The reaction is usually conducted in an organic solvent such as ethanol or methanol, and the mixture is heated to facilitate the reaction. The product is then purified through recrystallization or other purification techniques .
Industrial Production Methods
In an industrial setting, the production of 2-Butenal 2-(2,4-Dinitrophenyl)hydrazone-d3 follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. Industrial production may involve continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
2-Butenal 2-(2,4-Dinitrophenyl)hydrazone-d3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions vary depending on the desired reaction, including temperature, pressure, and solvent choice .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce hydrazine derivatives .
Scientific Research Applications
2-Butenal 2-(2,4-Dinitrophenyl)hydrazone-d3 has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and analytical chemistry.
Biology: Employed in biochemical assays and studies involving enzyme interactions.
Medicine: Investigated for potential therapeutic applications and drug development.
Industry: Utilized in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of 2-Butenal 2-(2,4-Dinitrophenyl)hydrazone-d3 involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with specific amino acid residues in enzymes, leading to inhibition or activation of enzymatic activity. The pathways involved may include signal transduction, metabolic regulation, and other cellular processes .
Comparison with Similar Compounds
Similar Compounds
2-Butenal (2,4-Dinitrophenyl)hydrazone: A non-deuterated version of the compound.
Crotonaldehyde (2,4-Dinitrophenyl)hydrazone: Another name for the non-deuterated version.
2-Butenal oxime: A related compound with different functional groups.
Uniqueness
2-Butenal 2-(2,4-Dinitrophenyl)hydrazone-d3 is unique due to the presence of deuterium atoms, which can provide insights into reaction mechanisms and isotope effects. This makes it valuable in research applications where isotopic labeling is required .
Properties
Molecular Formula |
C10H10N4O4 |
|---|---|
Molecular Weight |
253.23 g/mol |
IUPAC Name |
N-[(Z)-[(E)-but-2-enylidene]amino]-2,3,5-trideuterio-4,6-dinitroaniline |
InChI |
InChI=1S/C10H10N4O4/c1-2-3-6-11-12-9-5-4-8(13(15)16)7-10(9)14(17)18/h2-7,12H,1H3/b3-2+,11-6-/i4D,5D,7D |
InChI Key |
GFUVNGJSSAEZHW-RNPZPHSSSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1N\N=C/C=C/C)[N+](=O)[O-])[2H])[N+](=O)[O-])[2H] |
Canonical SMILES |
CC=CC=NNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(E)-(hydroxyimino)methyl]phenol](/img/structure/B11760292.png)

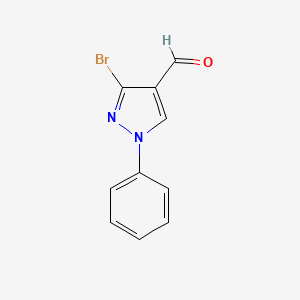
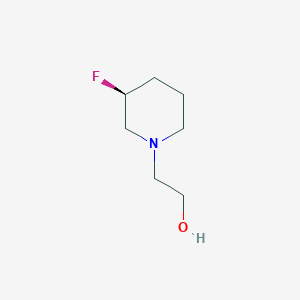
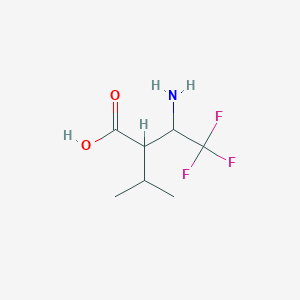
![(1R)-1-[3-(1,1-difluoroethyl)phenyl]ethan-1-amine](/img/structure/B11760333.png)
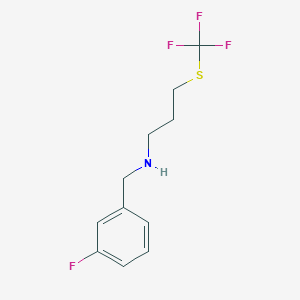

![7-methyl-1H-pyrrolo[3,2-b]pyridin-6-amine](/img/structure/B11760358.png)
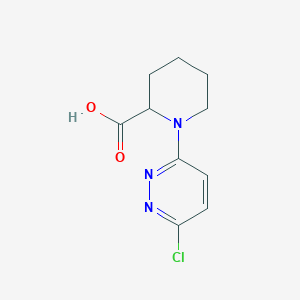
-1H-pyrazol-3-yl]methyl})amine](/img/structure/B11760376.png)

